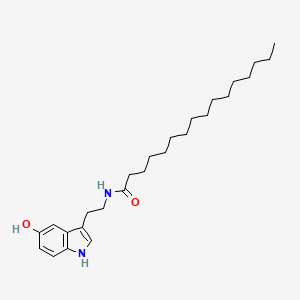

Palmitoyl serotonin

Description

Properties

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQOZSXOPVLUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444897 | |

| Record name | Palmitoyl Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212707-51-2 | |

| Record name | Palmitoyl Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Palmitoyl Serotonin: A Technical Guide to Synthesis and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoyl serotonin (B10506) (palmitoyl serotonin) is an endogenous lipid mediator belonging to the class of N-acyl amides. This molecule is structurally analogous to the endocannabinoid anandamide (B1667382) and the dual fatty acid amide hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonist, N-arachidonoyl serotonin. Emerging research has identified palmitoyl (B13399708) serotonin as a potent antagonist of the TRPV1 channel with minimal activity at FAAH, making it a valuable tool for investigating the physiological and pathological roles of TRPV1. This technical guide provides a comprehensive overview of the synthesis of palmitoyl serotonin, its established biological functions, and detailed experimental protocols for its study.

Synthesis of Palmitoyl Serotonin

The synthesis of palmitoyl serotonin can be achieved through both chemical and, putatively, enzymatic routes.

Chemical Synthesis

The most direct method for synthesizing N-palmitoyl serotonin is through the acylation of serotonin with palmitoyl chloride. This reaction forms a stable amide bond between the fatty acid and the amine group of serotonin.

Experimental Protocol: Synthesis of N-Palmitoyl Serotonin

This protocol is adapted from general procedures for the synthesis of N-acyl tryptamines.

Materials:

-

Serotonin hydrochloride

-

Triethylamine (B128534) (Et3N) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Analytical equipment for characterization (NMR, Mass Spectrometry)

Procedure:

-

Preparation of Serotonin Free Base: Dissolve serotonin hydrochloride in a minimal amount of water and add a stoichiometric equivalent of a base like sodium bicarbonate to neutralize the HCl. Extract the resulting serotonin free base into an organic solvent such as ethyl acetate (B1210297) and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Acylation Reaction: Dissolve the serotonin free base (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Addition of Palmitoyl Chloride: Slowly add a solution of palmitoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred serotonin solution. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[1][2]

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Collect the fractions containing the product and remove the solvent. Characterize the final product, N-palmitoyl serotonin, by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. The expected molecular weight is 414.6 g/mol .[3]

Diagram: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of N-palmitoyl serotonin.

Enzymatic Synthesis

The endogenous presence of N-palmitoyl serotonin in the intestinal tract suggests an enzymatic synthesis pathway.[4] While the specific enzyme responsible for synthesizing N-palmitoyl serotonin in mammals has not been definitively identified, the Arylalkylamine N-acetyltransferase (AANAT) family is a strong candidate.

AANAT is known to catalyze the N-acetylation of serotonin to form N-acetylserotonin, a precursor to melatonin, using acetyl-CoA as the acyl donor.[5][6] Studies on insect AANATs have shown that some isoforms can utilize long-chain acyl-CoAs, including oleoyl-CoA, in addition to acetyl-CoA. This suggests that mammalian AANAT or a related N-acyltransferase may exhibit substrate promiscuity, allowing for the use of palmitoyl-CoA to acylate serotonin, thereby producing N-palmitoyl serotonin. The formation of N-acyl serotonins in the gut is influenced by dietary fatty acid content, further supporting a regulated enzymatic process.[4]

Diagram: Putative Enzymatic Synthesis Pathway

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 6. Serotonin N-acetyltransferase: mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Palmitoyl Serotonin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoyl-serotonin (palmitoyl serotonin) is an endogenous N-acyl amide of serotonin (B10506) that has garnered significant interest in the scientific community for its potential therapeutic applications, primarily as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of palmitoyl (B13399708) serotonin, with a focus on the experimental data and methodologies relevant to researchers in drug development.

Discovery and Historical Context

The discovery of N-palmitoyl-serotonin is intrinsically linked to the exploration of the endocannabinoid system and the search for novel analgesic compounds. The initial focus of this research was on N-arachidonoyl-serotonin (AA-5-HT), a molecule combining the structures of the endocannabinoid anandamide (B1667382) and the neurotransmitter serotonin. AA-5-HT was identified as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme that degrades anandamide, and an antagonist of the TRPV1 receptor, a key player in pain perception.

In 2007, a pivotal study by Ortar and colleagues systematically investigated a series of N-acyl serotonin analogues to explore the structure-activity relationships for FAAH inhibition and TRPV1 antagonism.[1] Within this series of synthesized compounds was N-palmitoyl-serotonin, where the 20-carbon polyunsaturated arachidonoyl group of AA-5-HT was replaced with a 16-carbon saturated palmitoyl chain. This structural modification led to a significant shift in its pharmacological profile. While AA-5-HT exhibited dual activity, N-palmitoyl-serotonin was found to be a potent and selective TRPV1 antagonist with negligible activity as a FAAH inhibitor.[2]

Further research in 2011 by Verhoeckx and colleagues provided a significant advancement in the understanding of N-palmitoyl-serotonin by identifying it as an endogenous molecule.[3] Their study detected the presence of N-palmitoyl-serotonin, along with other N-acyl serotonins, in the jejunum and ileum of pigs and mice, suggesting a physiological role for this compound, potentially in gut-related sensory signaling.[3]

Physicochemical and Pharmacological Properties

N-palmitoyl-serotonin is a lipophilic molecule with the chemical formula C26H42N2O2 and a molecular weight of 414.6 g/mol .[] Its pharmacological activity is primarily characterized by its interaction with the TRPV1 receptor and FAAH.

| Property | Value | Reference |

| Molecular Formula | C26H42N2O2 | [] |

| Molecular Weight | 414.6 g/mol | [] |

| TRPV1 IC50 (human) | 0.76 µM | [2] |

| FAAH Inhibition IC50 | > 50 µM | [2] |

Signaling Pathways

TRPV1 Antagonism

N-palmitoyl-serotonin acts as an antagonist at the TRPV1 receptor. This receptor is a non-selective cation channel primarily expressed in sensory neurons and is activated by various noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers). Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals. As an antagonist, N-palmitoyl-serotonin binds to the TRPV1 receptor, likely at or near the capsaicin binding site, and prevents the conformational changes necessary for channel opening in response to agonists. This blockade of ion influx effectively inhibits the signaling cascade that leads to the sensation of pain.

References

- 1. New N-arachidonoylserotonin analogues with potential "dual" mechanism of action against pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Palmitoyl Serotonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl serotonin (B10506) (N-palmitoyl-5-hydroxytryptamine) is a lipoamino acid, an endogenous derivative of the neurotransmitter serotonin. Structurally, it is an amide formed from palmitic acid and serotonin. This technical guide provides a comprehensive overview of the known biological activities of Palmitoyl serotonin, with a focus on its interactions with the transient receptor potential vanilloid 1 (TRPV1) channel and the fatty acid amide hydrolase (FAAH) enzyme. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Palmitoyl serotonin is a molecule of significant interest due to its structural similarity to other biologically active N-acylethanolamines, such as anandamide (B1667382). It is considered a hybrid molecule, drawing parallels to arachidonoyl serotonin, which is a known dual antagonist of TRPV1 and FAAH.[1][2] The exploration of Palmitoyl serotonin's biological functions is driven by the therapeutic potential of modulating the endocannabinoid and endovanilloid systems, which are implicated in pain, inflammation, and neurodegenerative disorders.[1][3] This guide aims to consolidate the current understanding of Palmitoyl serotonin's bioactivity to support further research and drug development efforts.

Core Biological Activities

The primary reported biological activities of Palmitoyl serotonin are its antagonism of the TRPV1 channel and its weak inhibition of the FAAH enzyme.

TRPV1 Channel Antagonism

Palmitoyl serotonin has been identified as an antagonist of the human TRPV1 channel.[1] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin (B1668287).[1] By blocking the activation of TRPV1, Palmitoyl serotonin can potentially modulate pain and inflammation.

FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acylethanolamines, including the endocannabinoid anandamide.[4] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[5] Palmitoyl serotonin has been shown to be a weak inhibitor of FAAH.[1]

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of Palmitoyl serotonin.

| Target | Assay Type | Species | IC50 | Reference |

| TRPV1 | Capsaicin-induced intracellular Ca2+ elevation in HEK293 cells | Human | 0.76 µM | [1] |

| FAAH | Anandamide hydrolysis | Rat Brain Homogenate | > 50 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TRPV1 Antagonism Assay

Objective: To determine the inhibitory effect of Palmitoyl serotonin on the activation of the human TRPV1 receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells overexpressing the recombinant human TRPV1 receptor are cultured in appropriate media and conditions.

-

Calcium Imaging:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline fluorescence is recorded using a fluorescence microplate reader or a microscope equipped for calcium imaging.

-

-

Compound Application:

-

Cells are pre-incubated with varying concentrations of Palmitoyl serotonin for a specified period.

-

A known TRPV1 agonist, such as capsaicin (typically at a concentration that elicits a submaximal response, e.g., 100 nM), is then added to the cells.[6]

-

-

Data Acquisition and Analysis:

-

The change in intracellular calcium concentration ([Ca2+]i) is measured by monitoring the fluorescence intensity.

-

The inhibitory effect of Palmitoyl serotonin is calculated as the percentage reduction in the capsaicin-induced calcium response.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

FAAH Inhibition Assay

Objective: To assess the ability of Palmitoyl serotonin to inhibit the enzymatic activity of FAAH.

Methodology:

-

Enzyme Source: Homogenates of rat brain, which are a rich source of FAAH, are typically used.

-

Substrate: Radiolabeled anandamide (e.g., [³H]anandamide or [¹⁴C]anandamide) is used as the substrate.

-

Incubation:

-

The enzyme preparation is pre-incubated with varying concentrations of Palmitoyl serotonin.

-

The reaction is initiated by the addition of the radiolabeled anandamide.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Reaction Termination and Product Separation:

-

The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol).

-

The mixture is centrifuged to separate the aqueous and organic phases. The degradation product, radiolabeled ethanolamine, will be in the aqueous phase, while the unreacted anandamide remains in the organic phase.

-

-

Quantification:

-

The radioactivity in the aqueous phase is measured using liquid scintillation counting.

-

The percentage of anandamide hydrolysis is calculated.

-

The inhibitory effect of Palmitoyl serotonin is determined, and the IC50 value is calculated from the concentration-response curve.

-

Signaling Pathways

The biological effects of Palmitoyl serotonin are mediated through its interaction with specific signaling pathways.

TRPV1 Antagonism Signaling Pathway

As a TRPV1 antagonist, Palmitoyl serotonin blocks the influx of cations (primarily Ca²⁺ and Na⁺) that is normally induced by agonists like capsaicin. This action prevents the depolarization of nociceptive neurons and the subsequent transmission of pain signals.

Figure 1. Palmitoyl Serotonin's antagonism of the TRPV1 channel.

FAAH Inhibition and the Endocannabinoid System

By weakly inhibiting FAAH, Palmitoyl serotonin can contribute to a localized increase in the levels of endocannabinoids like anandamide. Anandamide, in turn, can activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia.

References

- 1. apexbt.com [apexbt.com]

- 2. Different effect of serotonin on intracellular calcium ion dynamics in the smooth muscle cells between rat posterior ciliary artery and vorticose vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitoylation by ZDHHC4 inhibits TRPV1-mediated nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill | MDPI [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Palmitoyl (B13399708) Serotonin (B10506) as a TRPV1 Antagonist

Executive Summary

N-palmitoyl-serotonin, an endogenous N-acyl serotonin, has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This channel is a critical integrator of noxious thermal and chemical stimuli, making it a key target for the development of novel analgesics. Unlike its polyunsaturated analogue, N-arachidonoyl-serotonin, which exhibits dual activity on both TRPV1 and Fatty Acid Amide Hydrolase (FAAH), palmitoyl serotonin demonstrates significant selectivity for TRPV1. This guide provides a comprehensive overview of the quantitative data, mechanism of action, and key experimental protocols used to characterize palmitoyl serotonin's antagonist activity at the TRPV1 receptor.

Quantitative Data: Comparative Bioactivity

The bioactivity of N-acyl serotonins is highly dependent on the structure of their fatty acid chain. The replacement of the polyunsaturated arachidonoyl moiety with the saturated 16-carbon palmitoyl chain confers selectivity for the TRPV1 channel over FAAH.

| Compound | Target | Assay | Bioactivity (IC₅₀) | Reference |

| Palmitoyl Serotonin | Human TRPV1 | Capsaicin-induced Ca²⁺ influx in hTRPV1-HEK293 cells | 0.76 µM | [1] |

| Palmitoyl Serotonin | FAAH | Anandamide Hydrolysis | > 50 µM | [1] |

| Arachidonoyl Serotonin | Human TRPV1 | Capsaicin-induced Ca²⁺ influx in hTRPV1-HEK293 cells | 0.27 µM | [1] |

| Arachidonoyl Serotonin | FAAH | Anandamide Hydrolysis | 8 µM | [1] |

Mechanism of Action and Signaling Pathway

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons that senses pain-inducing stimuli.[2][3] Agonists such as capsaicin (B1668287), noxious heat (>43°C), or protons (acidic pH) bind to and activate the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[4][5] This influx causes membrane depolarization, which, if it reaches the threshold, triggers an action potential that propagates to the central nervous system, resulting in the sensation of pain.[4]

Palmitoyl serotonin functions as a competitive antagonist at the TRPV1 channel.[1] It binds to the receptor, likely at or near the same site as capsaicin (the vanilloid pocket), thereby preventing the agonist-induced conformational change required for channel opening.[6][7] This blockade inhibits the downstream signaling cascade, preventing neuronal depolarization and subsequent pain signal transmission.

Experimental Protocols

The characterization of palmitoyl serotonin as a TRPV1 antagonist relies on specific in vitro assays to measure its ability to inhibit agonist-induced channel function.

Calcium Imaging Assay for TRPV1 Antagonism

This is the primary method for screening and quantifying the antagonist activity of compounds on TRPV1.[1] It measures the inhibition of agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i).

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to overexpress the human recombinant TRPV1 receptor.[1]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM, which increases in fluorescence intensity upon binding to free Ca²⁺.[2][3]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (palmitoyl serotonin) for a defined period.

-

Agonist Stimulation: A potent TRPV1 agonist, typically capsaicin, is added to the cells to stimulate channel opening and subsequent Ca²⁺ influx.[1]

-

Data Acquisition: Changes in fluorescence are monitored in real-time using a fluorescence plate reader or microscope.

-

Analysis: The inhibitory effect of palmitoyl serotonin is quantified by comparing the peak fluorescence signal in its presence to the signal with the agonist alone. An IC₅₀ value is calculated from the resulting dose-response curve.

Electrophysiology (Whole-Cell Patch-Clamp)

Electrophysiology provides a direct measure of ion flow through the TRPV1 channel, offering detailed insights into the mechanism of antagonism.

Methodology:

-

Cell Preparation: A single cell expressing TRPV1 (e.g., transfected CHO or HEK293 cell) is selected for recording.[8]

-

Patching: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential is clamped at a fixed value, typically -60 mV.[8]

-

Agonist Application: A TRPV1 agonist (e.g., capsaicin) is applied to the extracellular solution, which evokes an inward current carried by Na⁺ and Ca²⁺ ions passing through the open TRPV1 channels.[9]

-

Antagonist Application: The antagonist (palmitoyl serotonin) is co-applied with the agonist or applied as a pre-treatment.

-

Data Acquisition and Analysis: The resulting ion currents are recorded. Antagonism is quantified as the percentage reduction in the peak current amplitude in the presence of the antagonist compared to the control response.

Structure-Activity Relationship (SAR)

The N-acyl serotonins demonstrate a clear structure-activity relationship regarding their effects on FAAH and TRPV1.[10]

-

Acyl Chain Saturation: The presence of a saturated acyl chain, as in palmitoyl serotonin (C16:0), is critical for its selectivity. It retains high antagonist potency at TRPV1 while significantly diminishing its ability to inhibit FAAH.[1]

-

Acyl Chain Unsaturation: In contrast, polyunsaturated acyl chains, such as the one in arachidonoyl serotonin (C20:4), confer dual antagonist activity at both TRPV1 and FAAH.[1][10]

This relationship suggests that the binding pocket of FAAH has a stricter requirement for the conformation of the acyl chain, likely preferring the bent shape of unsaturated fatty acids, whereas the TRPV1 vanilloid pocket can accommodate both saturated and unsaturated long-chain fatty acyls.

Conclusion

Palmitoyl serotonin is a valuable pharmacological tool and a potential lead compound for therapeutic development. Its characterization as a potent and selective TRPV1 antagonist highlights the importance of the fatty acid composition in defining the bioactivity of endogenous lipids. The experimental protocols detailed herein provide a robust framework for identifying and characterizing novel TRPV1 modulators. The selectivity profile of palmitoyl serotonin makes it particularly interesting for dissecting the physiological roles of TRPV1 without the confounding effects of FAAH inhibition, offering a clearer path for developing targeted analgesic therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 activation power can switch an action mode for its polypeptide ligands | PLOS One [journals.plos.org]

- 10. benchchem.com [benchchem.com]

The Role of Palmitoyl Serotonin in Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-palmitoyl serotonin (B10506) (PAS) is an endogenous lipid amide that has emerged as a molecule of interest in the field of pain research. Structurally, it is an amide formed from palmitic acid and serotonin. Its investigation is largely propelled by the known analgesic properties of related compounds and its interaction with key targets in nociceptive pathways. This technical guide provides a comprehensive overview of the current understanding of palmitoyl (B13399708) serotonin's role in pain modulation, drawing on in vitro data and insights from functionally similar molecules. It details its mechanism of action, potential therapeutic applications, and the experimental frameworks used to evaluate its efficacy. This document is intended to serve as a resource for researchers and professionals in drug development exploring novel analgesic agents.

Introduction to Palmitoyl Serotonin

Palmitoyl serotonin belongs to the family of N-acyl amides, which includes other well-researched compounds like the endocannabinoid anandamide (B1667382) and the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). The rationale for investigating palmitoyl serotonin in pain is based on its dual interaction with two significant targets in pain and inflammation: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the Fatty Acid Amide Hydrolase (FAAH) enzyme.

Mechanism of Action and Signaling Pathways

The primary known mechanisms of action for palmitoyl serotonin involve its activity as a TRPV1 antagonist and a weak FAAH inhibitor.

TRPV1 Antagonism

The TRPV1 channel is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It is activated by various noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[1] Over-activation of TRPV1 is a hallmark of inflammatory and neuropathic pain states, making it a prime target for analgesic drug development.

Palmitoyl serotonin has been identified as an antagonist of the human TRPV1 receptor.[1] By blocking the activation of this channel, palmitoyl serotonin can theoretically prevent the influx of cations into nociceptive neurons, thereby inhibiting the generation and transmission of pain signals.

Figure 1. Signaling pathway of TRPV1 antagonism by Palmitoyl Serotonin.

FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of several endogenous bioactive lipids, including the endocannabinoid anandamide (AEA) and other N-acylethanolamines like PEA.[2] Inhibition of FAAH leads to an accumulation of these endogenous lipids, which can then exert their own analgesic and anti-inflammatory effects, primarily through the activation of cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[3]

Palmitoyl serotonin is a weak inhibitor of FAAH.[1] While its direct inhibitory effect may be modest, it could contribute to an overall analgesic profile by potentiating the effects of endogenous pain-relieving lipids.

Figure 2. Mechanism of weak FAAH inhibition by Palmitoyl Serotonin.

Quantitative Data

The available quantitative data for palmitoyl serotonin is primarily from in vitro assays. In vivo data is limited, and much of the understanding is extrapolated from related N-acyl serotonins.

| Compound | Assay | Target | Value | Reference |

| Palmitoyl Serotonin | Inhibition of capsaicin-induced Ca2+ influx | Human TRPV1 | IC50 = 0.76 μM | [1] |

| Palmitoyl Serotonin | Inhibition of anandamide hydrolysis | FAAH | IC50 > 50 μM | [1] |

| N-arachidonoyl-serotonin | Inhibition of capsaicin-induced Ca2+ influx | Rat/Human TRPV1 | IC50 = 37-40 nM | [4] |

| N-arachidonoyl-serotonin | Inhibition of anandamide hydrolysis | FAAH | IC50 = 8 μM | [1] |

Experimental Protocols

While specific in vivo studies on palmitoyl serotonin are not widely published, the following are standard experimental protocols used to assess the analgesic and anti-inflammatory properties of compounds with similar mechanisms of action. These protocols can be adapted for the evaluation of palmitoyl serotonin.

Carrageenan-Induced Paw Edema (Inflammatory Pain)

This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound.

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Baseline paw volume is measured using a plethysmometer.

-

The test compound (palmitoyl serotonin) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined time (e.g., 30-60 minutes), 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.[5]

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[5]

-

-

Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Formalin Test (Tonic Chemical Pain)

This model assesses the response to a persistent chemical nociceptive stimulus and has two distinct phases.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure:

-

Animals are placed in an observation chamber for acclimatization.

-

The test compound or vehicle is administered (i.p. or p.o.).

-

After the appropriate pre-treatment time, a dilute solution of formalin (e.g., 2.5-5%) is injected into the dorsal or plantar surface of a hind paw.[6][7]

-

The amount of time the animal spends licking, flinching, or biting the injected paw is recorded for a set duration, typically divided into two phases:

-

-

Endpoint: The total time spent in nociceptive behaviors in each phase is compared between the treated and control groups.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce a peripheral nerve injury that results in chronic neuropathic pain symptoms like mechanical allodynia and thermal hyperalgesia.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Under anesthesia, the common sciatic nerve is exposed.

-

Four loose ligatures are tied around the nerve.[9]

-

The incision is closed, and the animals are allowed to recover.

-

Pain behaviors are assessed at baseline and at various time points post-surgery (e.g., days 7, 14, 21).

-

Treatment with the test compound or vehicle can be administered acutely or chronically.

-

-

Behavioral Endpoints:

-

Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test) to measure paw withdrawal latency.

-

Figure 3. General experimental workflow for assessing analgesic compounds.

Future Directions and Conclusion

Palmitoyl serotonin presents an interesting profile as a potential analgesic agent due to its action on the TRPV1 channel. However, the current body of evidence is primarily based on in vitro studies, and its efficacy in vivo remains to be thoroughly investigated. Future research should focus on:

-

In vivo characterization: Conducting studies using the models described above to determine the analgesic and anti-inflammatory efficacy of palmitoyl serotonin.

-

Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship in vivo.

-

Comparative studies: Evaluating the efficacy of palmitoyl serotonin against related compounds like N-arachidonoyl-serotonin and other TRPV1 antagonists.

-

Exploration of additional mechanisms: Investigating potential interactions with other receptors in the serotonergic and endocannabinoid systems.

References

- 1. apexbt.com [apexbt.com]

- 2. The analgesic effect of N-arachidonoyl-serotonin, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formalin nociception in the mouse does not lead to increased spinal serotonin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Non-neuronal cell modulation relieves neuropathic pain: efficacy of the endogenous lipid palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Function of N-Palmitoyl Serotonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoyl serotonin (B10506) (NPS) is an endogenous lipid mediator belonging to the family of N-acyl amides. This molecule, formed by the acylation of serotonin with palmitic acid, has emerged as a significant player in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core endogenous functions of NPS, including its biosynthesis, degradation, and molecular targets. We present quantitative data on its interactions with key proteins, detailed experimental protocols for its study, and visualizations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of N-palmitoyl serotonin.

Introduction

N-acyl amides are a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382). N-palmitoyl serotonin (NPS) is a member of this family, and its endogenous presence has been confirmed in tissues such as the gastrointestinal tract. Structurally, NPS combines the neurotransmitter serotonin with the saturated fatty acid, palmitic acid. This unique structure confers upon it distinct pharmacological properties, allowing it to modulate specific cellular signaling pathways. This guide will explore the known endogenous functions of NPS, focusing on its role as a modulator of transient receptor potential vanilloid 1 (TRPV1) channels and its interaction with the endocannabinoid system through the inhibition of fatty acid amide hydrolase (FAAH).

Biosynthesis and Degradation

The metabolic pathways of N-palmitoyl serotonin are crucial for regulating its endogenous levels and, consequently, its physiological effects.

Biosynthesis

The biosynthesis of NPS is believed to be catalyzed by an N-acyltransferase. While the specific enzyme responsible for the palmitoylation of serotonin has not been definitively identified, Aralkylamine N-acetyltransferase (AANAT) is a strong candidate. AANAT is known to catalyze the transfer of an acetyl group from acetyl-CoA to serotonin to form N-acetylserotonin.[1][2][3] It is plausible that AANAT or a related enzyme could utilize palmitoyl-CoA as a substrate to synthesize NPS.

Degradation

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[4][5] FAAH is an intracellular serine hydrolase that catalyzes the hydrolysis of these lipids. While NPS is a weak inhibitor of FAAH, it is also a potential substrate for this enzyme, which would break it down into serotonin and palmitic acid. The precise kinetics of NPS hydrolysis by FAAH and the potential involvement of other hydrolases require further investigation.[6][7]

Molecular Targets and Pharmacological Activity

NPS exerts its biological effects through interaction with specific molecular targets. The most well-characterized of these are the TRPV1 channel and the enzyme FAAH. A potential interaction with the G protein-coupled receptor GPR55 is also considered.

Quantitative Data

The following tables summarize the known quantitative data for the interaction of N-palmitoyl serotonin with its primary targets.

| Target | Species | Assay Type | Parameter | Value | Reference |

| TRPV1 | Human | Capsaicin-induced Ca2+ influx | IC50 | 0.76 µM | [1] |

| FAAH | Rat | Anandamide hydrolysis | IC50 | > 50 µM | [1] |

Signaling Pathways

NPS is a potent antagonist of the TRPV1 channel, a non-selective cation channel involved in pain sensation.[1] By blocking TRPV1, NPS prevents the influx of cations, primarily Ca2+ and Na+, that is triggered by noxious stimuli such as capsaicin (B1668287), heat, and protons. This reduction in intracellular calcium can lead to a decrease in the activation of downstream signaling pathways associated with pain and inflammation, such as the mitogen-activated protein kinase (MAPK) pathway.[8]

NPS is a weak inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide.[1] By weakly inhibiting FAAH, NPS may lead to a modest increase in the local concentrations of anandamide and other fatty acid amides. This could potentially enhance the activation of cannabinoid receptors (CB1 and CB2) and other targets of these lipids, contributing to analgesic and anti-inflammatory effects.

GPR55 is an orphan G protein-coupled receptor that has been suggested as a target for various lipid signaling molecules, including some N-acyl amides.[9][10] While direct evidence for the interaction of NPS with GPR55 is currently lacking, its structural similarity to other GPR55 ligands makes it a plausible candidate for investigation. Activation of GPR55 has been linked to various cellular processes, including intracellular calcium mobilization and modulation of neurotransmitter release.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of N-palmitoyl serotonin.

FAAH Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory effect of NPS on FAAH activity using a fluorometric substrate.

Workflow:

Materials:

-

Recombinant FAAH enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

-

N-palmitoyl serotonin (NPS)

-

Control inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of NPS and the control inhibitor in assay buffer.

-

Add 2 µL of each compound dilution to the wells of the 96-well plate. Include wells for vehicle control (no inhibitor) and a blank (no enzyme).

-

Add 88 µL of FAAH enzyme solution (diluted in assay buffer) to all wells except the blank.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percentage of inhibition for each NPS concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the NPS concentration and fit the data to a dose-response curve to determine the IC50 value.

TRPV1 Antagonism Assay (Calcium Influx)

This protocol details a method to assess the antagonistic activity of NPS on TRPV1 channels using a calcium-sensitive fluorescent dye.

Workflow:

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

N-palmitoyl serotonin (NPS)

-

TRPV1 agonist (e.g., Capsaicin)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed the HEK293-TRPV1 cells in a 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add NPS at various concentrations to the wells and incubate for 10-15 minutes at room temperature. Include vehicle control wells.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Inject the TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as EC80) into the wells.

-

Continue to record the fluorescence for several minutes to capture the peak calcium influx.

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the capsaicin-induced response by NPS at each concentration.

-

Plot the percentage of inhibition against the logarithm of the NPS concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of Endogenous N-Palmitoyl Serotonin by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of NPS from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow:

Materials:

-

Biological tissue (e.g., brain, intestine)

-

Internal standard (e.g., deuterated NPS)

-

Homogenizer

-

Organic solvents (e.g., acetonitrile (B52724), methanol, chloroform)

-

Solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Extraction:

-

Weigh a frozen tissue sample and add it to a tube containing a known amount of the internal standard and ice-cold organic solvent (e.g., 2:1:1 chloroform:methanol:water).

-

Homogenize the tissue thoroughly.

-

Centrifuge to pellet the proteins and other debris.

-

Collect the organic phase. For a more specific extraction, a solid-phase extraction (SPE) protocol can be employed.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable LC column (e.g., C18).

-

Perform chromatographic separation using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for NPS and its internal standard should be optimized beforehand.

-

-

Quantification:

-

Integrate the peak areas for the MRM transitions of NPS and the internal standard.

-

Prepare a standard curve by analyzing known concentrations of NPS with a fixed amount of the internal standard.

-

Calculate the concentration of NPS in the tissue sample by comparing the peak area ratio of NPS to the internal standard against the standard curve.

-

Conclusion

N-palmitoyl serotonin is an endogenous lipid mediator with significant potential as a modulator of pain and inflammation. Its primary mechanism of action appears to be the potent antagonism of TRPV1 channels, with a weaker inhibitory effect on FAAH. The biosynthesis and degradation pathways of NPS provide potential targets for therapeutic intervention to modulate its endogenous levels. The experimental protocols detailed in this guide provide a robust framework for the further investigation of NPS and its analogues. As research in this area continues, a deeper understanding of the physiological and pathophysiological roles of N-palmitoyl serotonin will undoubtedly emerge, paving the way for the development of novel therapeutics.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. Attenuated palmitoylation of serotonin receptor 5-HT1A affects receptor function and contributes to depression-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Evolution of arylalkylamine N-acetyltransferase: Emergence and divergence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two arylalkylamine N-acetyltransferase genes mediate melatonin synthesis in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR55: a new member of the cannabinoid receptor clan? - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitoyl Serotonin: A Modulator of Neuronal Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-palmitoyl serotonin (B10506) (palmitoyl 5-HT) is an endogenous lipid amide that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the current understanding of palmitoyl (B13399708) serotonin's effects on neuronal signaling. It delves into its primary mechanism of action as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its interaction with the endocannabinoid system through the potential inhibition of Fatty Acid Amide Hydrolase (FAAH), and its emerging role in neuroprotection. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Palmitoyl serotonin is a naturally occurring N-acylethanolamine, a class of lipid signaling molecules that play crucial roles in various physiological processes. Structurally, it consists of a palmitic acid molecule linked to a serotonin molecule via an amide bond. This unique structure allows it to interact with specific cellular targets, thereby modulating neuronal activity and offering potential therapeutic benefits for a range of neurological and inflammatory conditions. This guide will explore the multifaceted effects of palmitoyl serotonin on neuronal signaling, with a focus on its molecular targets and downstream consequences.

Core Mechanisms of Action

Antagonism of the TRPV1 Channel

The most well-characterized mechanism of action for palmitoyl serotonin is its potent antagonism of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons that acts as a key integrator of pain and inflammation.

Quantitative Data:

| Parameter | Value | Species/Cell Line | Experimental Conditions | Reference |

| IC50 (TRPV1) | 0.76 µM | Human (HEK293 cells) | Inhibition of capsaicin-induced intracellular Ca2+ elevation | [1] |

Signaling Pathway:

Activation of TRPV1 by stimuli such as capsaicin (B1668287), heat, or protons leads to an influx of Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. Palmitoyl serotonin, by acting as a competitive antagonist at the capsaicin binding site, blocks this ion influx, thereby attenuating the downstream signaling cascade.

Interaction with the Endocannabinoid System

Palmitoyl serotonin shares structural similarities with endocannabinoids and has been investigated for its potential to modulate the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).

Quantitative Data:

| Parameter | Value | Species/Cell Line | Experimental Conditions | Reference |

| IC50 (FAAH) | > 50 µM | Rat Brain Homogenate | Inhibition of anandamide hydrolysis | [1] |

While direct inhibition of FAAH by palmitoyl serotonin appears to be weak, its structural similarity to other N-acylethanolamines suggests that it may indirectly influence endocannabinoid tone. Further research is required to fully elucidate the kinetics and physiological relevance of this interaction.

Neuroprotective Effects

Emerging evidence suggests that palmitoyl serotonin possesses neuroprotective properties. While the precise mechanisms are still under investigation, studies on structurally related N-acyl serotonins point towards the activation of pro-survival signaling pathways, such as the Akt and ERK pathways.

Signaling Pathway:

Activation of neurotrophic factor receptors, such as TrkB, can initiate a signaling cascade involving the phosphorylation and activation of Akt and ERK. These kinases, in turn, phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis. It is hypothesized that palmitoyl serotonin may engage with this pathway, contributing to its neuroprotective effects.

Experimental Protocols

TRPV1 Antagonism Assay (Calcium Imaging)

This protocol describes a method to assess the antagonistic activity of palmitoyl serotonin on TRPV1 channels using a fluorescent calcium indicator in a cell-based assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 104 cells per well and incubated for 24 hours.

-

Dye Loading: The culture medium is removed, and cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of palmitoyl serotonin or vehicle control for 15-30 minutes.

-

Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded, followed by the addition of a TRPV1 agonist (e.g., capsaicin at a final concentration of 100 nM). Fluorescence intensity is measured kinetically for 2-5 minutes.

-

Data Analysis: The increase in fluorescence upon agonist addition is calculated for each well. The inhibitory effect of palmitoyl serotonin is determined by comparing the response in treated wells to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

References

An In-depth Technical Guide to the Physicochemical Properties of Palmitoyl Serotonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) serotonin (B10506), also known as N-hexadecanoyl-5-hydroxytryptamine, is a lipoamino acid that has garnered significant interest in the scientific community for its potential therapeutic applications. This molecule is an endogenous N-acyl amide of serotonin, where the amine group of serotonin is acylated with palmitic acid, a common 16-carbon saturated fatty acid. This structural modification significantly alters the physicochemical properties of serotonin, enhancing its lipophilicity and enabling it to interact with biological targets distinct from those of its parent monoamine. This technical guide provides a comprehensive overview of the physicochemical properties of Palmitoyl serotonin, its biological activities, and detailed experimental protocols relevant to its study.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The addition of a palmitoyl chain to the serotonin backbone imparts a more lipophilic character to the molecule, influencing its solubility, membrane permeability, and interaction with protein targets.

Table 1: Physicochemical Properties of Palmitoyl Serotonin

| Property | Value | Source/Method |

| Molecular Formula | C₂₆H₄₂N₂O₂ | [][2] |

| Molecular Weight | 414.6 g/mol | [][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not explicitly reported for Palmitoyl serotonin. For comparison, the melting point of Serotonin is 167-168 °C.[4][5] | N/A |

| Solubility | - DMF: ~30 mg/mL- DMSO: ~15 mg/mL- Ethanol: ~30 mg/mL- PBS (pH 7.2): Slightly soluble | [2] |

| Calculated logP | ~6.5 - 7.5 (Estimated) | The lipophilicity of a compound is a key factor in its drug-likeness. A logP value in the range of 1.35-1.8 is often considered ideal for oral and intestinal absorption, while a value around 2 is favorable for CNS penetration.[6][7] A higher logP, such as the estimated value for Palmitoyl serotonin, suggests increased lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and potential sequestration in fatty tissues.[6][7] The logP value can be calculated using various computational methods, often based on fragmental or atomic contributions.[8] |

Biological Activity and Signaling Pathways

Palmitoyl serotonin exhibits a distinct pharmacological profile compared to serotonin, primarily acting as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA)[9]. By inhibiting FAAH, Palmitoyl serotonin can increase the endogenous levels of AEA, thereby potentiating endocannabinoid signaling. This mechanism is of significant interest for the development of therapeutics for pain, inflammation, and mood disorders[10][11].

Table 2: In Vitro Activity of Palmitoyl Serotonin

| Target | Activity | IC₅₀ Value | Source |

| FAAH | Inhibitor | > 50 µM | [2] |

| TRPV1 | Antagonist | 0.76 µM (human) | [2] |

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin[12]. Antagonism of TRPV1 is a promising strategy for the development of novel analgesics[13]. Palmitoyl serotonin has been shown to be a potent antagonist of the human TRPV1 receptor[2].

Signaling Pathways

The biological effects of Palmitoyl serotonin are mediated through the modulation of the endocannabinoid and vanilloid signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Palmitoyl serotonin.

Synthesis of N-Palmitoyl Serotonin

The synthesis of N-palmitoyl serotonin can be achieved through the acylation of serotonin with palmitoyl chloride.

Protocol:

-

Dissolution: Dissolve serotonin hydrochloride in anhydrous pyridine. The use of a basic solvent is crucial to neutralize the HCl salt and deprotonate the amine group of serotonin, making it nucleophilic.

-

Acylation: Slowly add a solution of palmitoyl chloride in an anhydrous solvent (e.g., dichloromethane) to the serotonin solution at 0°C with constant stirring under an inert atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate (B1210297). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude N-palmitoyl serotonin can be purified using silica (B1680970) gel column chromatography.

Protocol:

-

Column Packing: Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexane (B92381) or chloroform (B151607) in methanol[13][14].

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradually increasing polarity of the mobile phase. Collect fractions and monitor them by TLC.

-

Product Collection: Combine the fractions containing the pure product and evaporate the solvent to yield purified N-palmitoyl serotonin.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of N-palmitoyl serotonin and for its quantification in biological samples.

Protocol:

-

Column: A C18 reverse-phase column is typically used[15][16].

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed[15][17].

-

Detection: UV detection at approximately 280 nm is suitable for the indole (B1671886) chromophore of the serotonin moiety[15].

-

Flow Rate: A flow rate of around 1.0 mL/min is generally used[15].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation of the synthesized N-palmitoyl serotonin[18].

Expected ¹H-NMR Signals:

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the indole ring of the serotonin moiety.

-

Aliphatic Protons: A complex set of signals in the aliphatic region (δ 0.8-3.5 ppm) corresponding to the protons of the palmitoyl chain and the ethylamino bridge. The terminal methyl group of the palmitoyl chain will appear as a triplet around δ 0.9 ppm.

Expected ¹³C-NMR Signals:

-

Carbonyl Carbon: A signal around δ 173 ppm corresponding to the amide carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm) for the carbons of the indole ring.

-

Aliphatic Carbons: A series of signals in the aliphatic region (δ 14-40 ppm) for the carbons of the palmitoyl chain and the ethylamino bridge.

In Vitro FAAH Inhibition Assay

This assay measures the ability of Palmitoyl serotonin to inhibit the hydrolysis of anandamide by FAAH.

References

- 2. caymanchem.com [caymanchem.com]

- 3. Palmitoyl Serotonin | 212707-51-2 [amp.chemicalbook.com]

- 4. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Serotonin [micro.magnet.fsu.edu]

- 5. Serotonin - Wikipedia [en.wikipedia.org]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 9. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 10. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 16. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Methodological & Application

Application Notes and Protocols for Palmitoyl Serotonin in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and experimental application of Palmitoyl (B13399708) Serotonin (B10506) (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-hexadecanamide). The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

Overview and Mechanism of Action

Palmitoyl serotonin is a synthetic derivative of serotonin, where the amine group is acylated with palmitic acid, a 16-carbon saturated fatty acid. This modification significantly increases the lipophilicity of the molecule compared to serotonin. Palmitoyl serotonin is recognized as a potential antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] Its effects are being explored in various research areas, including pain, inflammation, and neurodegenerative diseases.[2][3]

Signaling Pathways:

Palmitoyl serotonin's primary known targets are the TRPV1 channel and the FAAH enzyme.

-

TRPV1 Antagonism: The TRPV1 channel is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, including heat, protons, and endovanilloids. By antagonizing TRPV1, palmitoyl serotonin can potentially block the downstream signaling cascade that leads to pain perception and neurogenic inflammation. The IC50 for human TRPV1 has been reported to be 0.76 μM.[3]

-

FAAH Inhibition: FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (AEA). Inhibition of FAAH by palmitoyl serotonin leads to an increase in the endogenous levels of AEA and other fatty acid amides. Elevated AEA levels can then potentiate the activation of cannabinoid receptors (CB1 and CB2) and other targets, leading to analgesic, anxiolytic, and anti-inflammatory effects. Palmitoyl serotonin shows weak inhibition of FAAH with an IC50 > 50 μM.[1]

Below are diagrams illustrating the putative signaling pathways influenced by palmitoyl serotonin.

Solubility Data

Palmitoyl serotonin is a lipophilic molecule with poor aqueous solubility. It is soluble in organic solvents. The following table summarizes the solubility of palmitoyl serotonin in various solvents.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| Dimethylformamide (DMF) | 30[1] | ~72.36 | May require ultrasonic and warming to fully dissolve.[2] |

| Ethanol | ≤30[4] | ~72.36 | |

| Dimethyl sulfoxide (B87167) (DMSO) | 15[1][4] | ~36.18 | |

| PBS (pH 7.2) | 0.25[1] | ~0.60 | Sparingly soluble. |

Molecular Weight of Palmitoyl Serotonin: 414.6 g/mol

Stability and Storage

Proper storage is crucial to maintain the integrity of palmitoyl serotonin for experimental use.

Solid Compound

| Storage Condition | Recommended Duration |

| -20°C | ≥ 4 years[1] |

Stock Solutions

| Solvent | Storage Temperature | Recommended Duration |

| Organic Solvents (DMSO, DMF, Ethanol) | -80°C | Up to 6 months[2] |

| -20°C | Up to 1 month[2] | |

| Aqueous Buffers | Not Recommended | Use fresh or store for no more than one day. |

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of palmitoyl serotonin in DMSO.

Materials:

-

Palmitoyl Serotonin (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated scale

Procedure:

-

Weighing: Accurately weigh the desired amount of palmitoyl serotonin. For a 10 mM stock solution, you will need 4.146 mg per 1 mL of DMSO.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed palmitoyl serotonin.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be required to facilitate dissolution.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

In Vitro Cell Culture Protocol

This protocol provides a general guideline for treating cultured cells with palmitoyl serotonin. The final concentration and incubation time should be optimized for each cell line and experimental endpoint.

Materials:

-

Cultured cells in appropriate growth medium

-

Palmitoyl serotonin stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the palmitoyl serotonin stock solution. Prepare a working solution by diluting the stock solution in fresh, serum-free or complete cell culture medium to the desired final concentration.

-

Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.

-

-

Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of palmitoyl serotonin (or vehicle control) to the respective wells.

-

Incubation: Return the plate to the cell culture incubator and incubate for the desired period (e.g., 1, 6, 12, 24 hours).

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, protein extraction for Western blotting (e.g., to assess ERK1/2 phosphorylation[2]), RNA isolation for gene expression analysis, or functional assays.

In Vivo Administration Protocol (Mouse Model)

The following protocol is based on a study investigating the effects of palmitoyl serotonin in a mouse model of Parkinson's disease.[2] This should be adapted and approved by the relevant institutional animal care and use committee.

Materials:

-

Palmitoyl Serotonin

-

Vehicle solution (e.g., saline with a solubilizing agent like Tween 80 or Cremophor EL)

-

Experimental animals (e.g., C57BL/6J mice)

-

Syringes and needles for administration

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous suspension or solution of palmitoyl serotonin in the chosen vehicle. Sonication may be necessary to ensure a uniform suspension. A common dosage used in a study was 0.3 mg/kg.[2]

-

Administration: In the referenced study, palmitoyl serotonin was administered daily for 10 days.[2] The route of administration will depend on the experimental design and the desired pharmacokinetic profile.

-

Monitoring: Monitor the animals for any adverse effects throughout the study period.

General Stability Testing Protocol

This protocol outlines a general approach for assessing the stability of palmitoyl serotonin in a specific solvent or formulation under defined storage conditions.

Materials:

-

Palmitoyl serotonin solution to be tested

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Incubators or environmental chambers set to desired storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH)

-

Light-protective containers (if assessing photostability)

Procedure:

-

Initial Analysis (Time 0): Prepare the palmitoyl serotonin solution and immediately analyze an aliquot using a validated HPLC method to determine the initial concentration and purity. This serves as the baseline.

-

Storage: Store the remaining solution under the desired storage conditions. Protect from light if necessary.

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4 weeks; 1, 3, 6 months), withdraw an aliquot of the stored solution and analyze it using the same HPLC method.

-

Data Analysis: Compare the concentration and purity of palmitoyl serotonin at each time point to the initial (Time 0) values. The appearance of new peaks in the chromatogram may indicate degradation products.

-

Stability Determination: The stability is determined by the percentage of the initial concentration of palmitoyl serotonin remaining over time. A common threshold for stability is retaining ≥90% of the initial concentration.

Safety Precautions

Palmitoyl serotonin is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for the Use of Palmitoyl Serotonin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of "Palmitoyl Serotonin" in cell culture, addressing two key interpretations of this term: the application of the molecule N-palmitoyl serotonin (B10506) (PA-5HT) and the study of the post-translational modification of serotonin-related proteins by palmitoylation .

Part 1: N-Palmitoyl Serotonin (PA-5HT) in Cell Culture

N-palmitoyl serotonin is a synthetic compound, a hybrid of palmitic acid and the neurotransmitter serotonin. It is primarily recognized as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and a weak inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] Its use in cell culture typically involves investigating its effects on cellular processes mediated by these targets, such as pain signaling and inflammation.

Quantitative Data Summary

| Compound | Target | Action | Cell Line | IC50 | Reference |

| N-Palmitoyl Serotonin (PA-5HT) | Human TRPV1 | Antagonist | HEK293 | 0.76 µM | [1][2] |

| N-Palmitoyl Serotonin (PA-5HT) | FAAH | Inhibitor | Not Specified | > 50 µM | [1] |

Experimental Protocols

This protocol describes the preparation of a stock solution of N-palmitoyl serotonin for use in cell culture experiments.

Materials:

-

N-Palmitoyl Serotonin (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Ethanol (B145695), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Based on its reported solubility, N-palmitoyl serotonin can be dissolved in DMSO at up to 15 mg/mL or in ethanol at up to 30 mg/mL.[1][3]

-

To prepare a 10 mM stock solution in DMSO (MW: 414.6 g/mol ), weigh out 4.15 mg of N-palmitoyl serotonin and dissolve it in 1 mL of sterile DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

This protocol provides a general procedure for treating adherent cell lines with N-palmitoyl serotonin.

Materials:

-

Cultured cells in multi-well plates (e.g., HEK293 cells)

-

Complete cell culture medium

-

N-Palmitoyl Serotonin stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

The day after seeding, remove the old medium and wash the cells once with sterile PBS.

-

Prepare the treatment medium by diluting the N-palmitoyl serotonin stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment, starting with a concentration range around the IC50 for TRPV1 (e.g., 0.1 µM to 10 µM).

-

Add the treatment medium to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest concentration of N-palmitoyl serotonin used).

-

Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, calcium imaging, or protein extraction).

This protocol outlines a method to determine the cytotoxic effects of N-palmitoyl serotonin on a chosen cell line.

Materials:

-

Cells treated with a range of N-palmitoyl serotonin concentrations (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate reader

Procedure:

-